
3-iodo-5-isopropyl-1H-pyrazole
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Overview
Description
3-Iodo-5-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound features an iodine atom at position 3 and an isopropyl group at position 5, making it a unique derivative of pyrazole. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural diversity and wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with terminal alkynes . Another approach involves the use of molecular iodine and hydrazines in the presence of aromatic aldehydes . These reactions are generally carried out under mild conditions and can yield the desired pyrazole derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 3 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Cycloaddition Products: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-Iodo-5-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-iodo-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl group, making it less sterically hindered.
4-Iodo-1-isopropyl-1H-pyrazole: Iodine atom is at position 4 instead of 3, altering its reactivity.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains additional methyl groups, increasing its hydrophobicity.
Uniqueness
3-Iodo-5-isopropyl-1H-pyrazole is unique due to the specific positioning of the iodine and isopropyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Q & A
Q. What are the optimized synthetic routes for preparing 3-iodo-5-isopropyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be adapted from methods used for analogous pyrazole derivatives. Copper-catalyzed iodination (e.g., using CuSO₄/Na₂SO₃ systems) or molecular iodine-mediated cyclization (as in ) are viable starting points . Key factors include:
- Solvent choice : Polar aprotic solvents like THF or DMF enhance reactivity, while aqueous conditions may improve regioselectivity .
- Catalyst loading : Adjusting Cu catalyst ratios (e.g., 10–20 mol%) balances reaction speed and byproduct formation .
- Temperature : Mild heating (60–80°C) minimizes decomposition of sensitive iodo intermediates.
For purification, column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) can improve purity beyond the 38% reported in similar syntheses .
Q. How can NMR spectroscopy distinguish regioisomers and confirm the structure of this compound?
Basic Research Question
¹H and ¹³C NMR are critical for structural elucidation:
- ¹H NMR : The isopropyl group’s split signals (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH) and the pyrazole ring’s deshielded protons (δ 7.5–8.5 ppm) help identify substitution patterns .
- ¹³C NMR : The iodo-substituted carbon (C-3) appears at δ 90–100 ppm due to iodine’s electronegativity, while the isopropyl carbons show distinct quartets (δ 20–25 ppm for CH₃; δ 30–35 ppm for CH) .
For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) resolves coupling interactions and confirms connectivity .
Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Contradictions often arise from structural variability (e.g., isomer ratios, substituent positioning) or assay conditions. Methodological solutions include:
- Systematic isomer analysis : Use HPLC or chiral chromatography to isolate regioisomers, as substituent position (e.g., 3-iodo vs. 5-iodo) drastically alters bioactivity .
- Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate compound-specific effects .
- Meta-analysis : Cross-reference data from diverse sources (e.g., enzyme inhibition vs. cytotoxicity studies) to identify trends masked in single studies .
Q. How do steric and electronic effects of the iodo and isopropyl groups influence cross-coupling reactivity?
Advanced Research Question
The iodo group’s electronegativity enhances electrophilicity at C-3, facilitating Suzuki or Sonogashira couplings. However, the bulky isopropyl group at C-5 introduces steric hindrance:
- Electronic effects : The iodine atom polarizes the pyrazole ring, increasing reactivity toward nucleophilic aromatic substitution (e.g., Pd-catalyzed couplings) .
- Steric effects : Isopropyl limits access to C-4 and C-5 positions, favoring reactions at C-3. Computational modeling (DFT) predicts transition-state geometries to optimize catalyst design (e.g., bulky phosphine ligands for Pd systems) .
Q. What computational methods predict regioselectivity in electrophilic substitutions on this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) map electrostatic potentials and frontier molecular orbitals to identify reactive sites:
- HOMO/LUMO analysis : The HOMO localization at C-4 (due to iodine’s electron-withdrawing effect) predicts electrophilic attack at this position .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) to model reaction pathways and byproduct formation .
Q. How can stability studies be designed to assess this compound under varying storage conditions?
Advanced Research Question
Accelerated stability testing under ICH guidelines:
- Temperature/humidity : Store samples at 40°C/75% RH and analyze degradation via HPLC every 7 days .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor iodine loss via ICP-MS or iodometric titration .
- Solid-state stability : Use XRPD to detect crystallinity changes and DSC to assess thermal decomposition thresholds .
Q. What synthetic modifications enhance the solubility of this compound for biological assays?
Basic Research Question
Derivatization strategies include:
- Salt formation : React with HCl or NaHCO₃ to form water-soluble salts .
- PEGylation : Introduce polyethylene glycol (PEG) chains via alkylation at the pyrazole N-1 position .
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing biological targets .
Properties
Molecular Formula |
C6H9IN2 |
---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
3-iodo-5-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
XQEGAVHBHVYKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)I |
Origin of Product |
United States |
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